molecular formula C14H24N2O3 B1521059 Tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate CAS No. 1198284-94-4

Tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate

Número de catálogo B1521059
Número CAS: 1198284-94-4
Peso molecular: 268.35 g/mol
Clave InChI: SRXNZBIOGZNYEO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate (TBUOC) is a novel synthetic organic compound with potential applications in a variety of fields, including organic synthesis, pharmaceuticals, and biochemistry. It is a member of the diazaspirocyclic family of compounds, which are characterized by their cyclic structure and the presence of a nitrogen atom in the ring. TBUOC is a highly versatile compound, and its unique structure and properties make it an attractive target for research and development.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

  • Solid-Phase Synthesis Applications : Tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate is involved in the microwave-assisted solid-phase synthesis of piperazines and diazaspirocycles. This process is facilitated by the direct annulation of primary amines with resin-bound bismesylates, using α-methyl benzyl carbamate resin linker for cleavage under mildly acidic conditions (Macleod et al., 2006).

  • Divergent Synthesis : It is used in the divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones, with key steps including efficient Michael addition of a lithium enolate to a tetrasubstituted olefin acceptor (Yang et al., 2008).

  • Enantioselective Synthesis : Enantiomers of a spirodiamine diester, related to tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate, have been synthesized from (l)- and (d)-aspartic acid using two-directional Horner-Wadsworth-Emmons olefination, demonstrating its utility in enantioselective synthesis (Almond-Thynne et al., 2018).

  • Novel Reaction Mechanisms : Research on tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate derivatives has led to the discovery of new reaction mechanisms, such as double Michael addition reactions in the synthesis of nitrogen-containing spiro heterocycles (Aggarwal et al., 2014).

Biological Activity and Medicinal Chemistry

  • Potential in Drug Development : Compounds containing diazaspirocycles, including tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate, have been identified as privileged structures in medicinal chemistry, with potential applications in the treatment of obesity, pain, and various disorders related to immune system, cell signaling, cardiovascular, and psychotic disorders (Blanco‐Ania et al., 2017).

  • Antihypertensive Properties : Research on related diazaspirocycles has shown antihypertensive properties, suggesting potential therapeutic applications in cardiovascular medicine (Clark et al., 1983).

  • CCR5 Antagonism in HIV Treatment : The compound has been investigated in the context of developing CCR5 antagonists for the treatment of HIV, demonstrating its relevance in antiviral therapy (Yang et al., 2009).

Photophysical Studies and Material Science

  • Photophysical Studies : Diazaspiro compounds, including tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate, have been studied for their photophysical behavior, contributing to the understanding of solvent effects on spectral properties, which is crucial in material science and photophysics (Aggarwal & Khurana, 2015).

  • Polymer Stabilization : Research has also explored the use of similar spiro compounds in polymer stabilization, shedding light on their potential as additives in material science (Yachigo et al., 1992).

Propiedades

IUPAC Name

tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O3/c1-13(2,3)19-12(18)16-9-6-14(7-10-16)5-4-8-15-11(14)17/h4-10H2,1-3H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRXNZBIOGZNYEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCCNC2=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10678118
Record name tert-Butyl 1-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10678118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate

CAS RN

1198284-94-4
Record name tert-Butyl 1-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10678118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A heterogeneous mixture of Raney Ni (5.0 g) in ethanolic ammonia (˜20% v/v) and 1-tert-butyl 4-ethyl 4-(2-cyanoethyl)piperidine-1,4-dicarboxylate (8.5 g, 27.42 mmol) was hydrogenated at 100 psi for 48 h at rt in an autoclave. After completion of the reaction, the catalyst was filtered off and washed with ethanol. The combined filtrate was concentrated under reduced pressure and triturated with n-pentane to yield a solid which was purified by column chromatography (eluent=6% methanol in chloroform) to furnish the title compound as a white solid (3.0 g, 41%). [1H-NMR (DMSO-d6, 300 MHz): δ 7.38 (s, 1H), 3.68-3.60 (m, 2H), 3.18-2.95 (m, 4H), 1.89-1.58 (m, 4H), 1.45-1.22 (m, 13H); HPLC RtA=3.835 min (96%); LCMS RtA=1.630, [M+H-Boc]+=169.1].
Name
1-tert-butyl 4-ethyl 4-(2-cyanoethyl)piperidine-1,4-dicarboxylate
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
5 g
Type
catalyst
Reaction Step One
Yield
41%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate
Reactant of Route 3
Tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate
Reactant of Route 4
Tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate
Reactant of Route 5
Tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate
Reactant of Route 6
Tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate

Citations

For This Compound
1
Citations
C Betschart, S Hintermann, D Behnke… - Journal of medicinal …, 2013 - ACS Publications
Dual orexin receptor (OXR) antagonists (DORAs) such as almorexant, 1 (SB-649868), or suvorexant have shown promise for the treatment of insomnias and sleep disorders in several …
Number of citations: 90 pubs.acs.org

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.